molecular formula C21H22F3N3O2 B2676480 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396751-27-1

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2676480
CAS RN: 1396751-27-1
M. Wt: 405.421
InChI Key: QGSDJOCGJARHBU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C21H22F3N3O2 and its molecular weight is 405.421. The purity is usually 95%.
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Scientific Research Applications

Insecticide Research

  • Novel Insecticidal Activity : Flubendiamide, a compound with a structure including a moiety similar to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, shows strong insecticidal activity against lepidopterous pests, including resistant strains. This compound is safe for non-target organisms and is considered a novel mode of action for pest control (Tohnishi et al., 2005).

Polymer Chemistry

  • Polymers with Quaternized Amine Groups : A study on block copolymerization involving dimethylaminoethyl methacrylate (DMA), a compound structurally related to the specified chemical, demonstrated its application in creating novel cationic diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001).

Chemical Synthesis

  • Protecting Groups for Benzoxaboroles : The use of 1-Dimethylamino-8-methylaminonaphthalene as a protecting group for benzoxaboroles, a compound related to the specified chemical, shows potential in creating stable, fluorescent, and charge-neutral complexes. These are stable under various conditions and can be cleaved in aqueous acid to return the free benzoxaborole (VanVeller, Aronoff, & Raines, 2013).

Catalysis

  • Asymmetric Bis(formamidinate) Group 4 Complexes : Research into asymmetric formamidine ligands with substituents similar to the specified chemical demonstrates their role in catalyzing the polymerization of ethylene and propylene. This study contributes to understanding the influence of nitrogen substituents in catalyst activity and polymer properties (Kulkarni et al., 2014).

Cancer Research

  • Antitumor Activity in Benzoxaboroles : A study on N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (related to the specified chemical) showed significant tumour tissue retention and correlation with in vivo antitumor activity, demonstrating its potential as a therapeutic agent in cancer treatment (Lukka et al., 2012).

Imaging and Diagnostics

  • Malignant Melanoma Detection : A PET imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, structurally related to the specified chemical, demonstrated excellent performance in detecting primary and metastatic melanomas in animal models, suggesting its potential as a novel imaging agent for melanoma diagnosis (Pyo et al., 2020).

  • Alzheimer's Disease Research : The use of [18F]FDDNP, a derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile, in PET imaging helped in determining the localization of neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, enhancing diagnostic capabilities (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c1-26(2)19(17-13-27(3)18-7-5-4-6-16(17)18)12-25-20(28)14-8-10-15(11-9-14)29-21(22,23)24/h4-11,13,19H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSDJOCGJARHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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